molecular formula C12H13FO B8383880 6-Fluoro-2-methyl-7-propyl-benzofuran

6-Fluoro-2-methyl-7-propyl-benzofuran

Cat. No.: B8383880
M. Wt: 192.23 g/mol
InChI Key: JXJUAJJPUGFYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-methyl-7-propyl-benzofuran (CAS 199287-70-2) is a synthetic small molecule belonging to the benzofuran class of heterocyclic compounds, which are characterized by a fused benzene and furan ring system . This specific derivative has a molecular formula of C12H13FO and a molecular weight of 192.233 g/mol . With a calculated LogP of 4.2, it exhibits moderate lipophilicity, which can influence its bioavailability and distribution in pharmacokinetic research . The primary research value of this compound is rooted in its patented application for the study and potential treatment of central nervous system (CNS) disorders . Patent WO1997042183A1 details its use in the control or prevention of conditions such as migraine, schizophrenia, anxiety states, sleep disorders, anorexia, and Alzheimer's disease . Furthermore, its proposed research utility extends to investigating addiction mechanisms related to substances like alcohol, nicotine, cocaine, and benzodiazepines, as well as disorders resulting from injuries to the brain or spinal cord . The benzofuran scaffold is a recognized privileged structure in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs, and is known for its diverse pharmacological potential, including anti-cancer, antimicrobial, and anti-inflammatory activities . Applications & Research Value: Neuroscience Research: A key compound for studying novel therapeutic pathways for a range of CNS conditions, including migraine, schizophrenia, anxiety, and Alzheimer's disease . Addiction Research: Used in models to investigate the mechanisms underlying dependencies on substances such as alcohol, nicotine, and cocaine . Medicinal Chemistry & Drug Discovery: Serves as a versatile scaffold for designing and synthesizing new bioactive molecules. The benzofuran core allows for structural modifications, enabling exploration of structure-activity relationships (SAR) and optimization for various biological targets . Oncology Research: While the specific activity of this derivative requires further investigation, numerous related benzofuran derivatives have demonstrated significant anti-cancer properties in research, acting through mechanisms such as inhibition of the epidermal growth factor receptor (EGFR) or induction of apoptosis . Handling & Usage: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

6-fluoro-2-methyl-7-propyl-1-benzofuran

InChI

InChI=1S/C12H13FO/c1-3-4-10-11(13)6-5-9-7-8(2)14-12(9)10/h5-7H,3-4H2,1-2H3

InChI Key

JXJUAJJPUGFYQZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1OC(=C2)C)F

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Fluoro-2-methyl-7-propyl-benzofuran, and how can intermediates be characterized?

  • Methodological Answer : A two-step strategy is commonly employed for benzofuran derivatives. First, dihydroxyacetophenone derivatives are functionalized via halogenation (fluorination at position 6) and alkylation (propyl group at position 7). Second, cyclization using catalysts like lithium borohydride forms the benzofuran core . Intermediates are characterized via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) to confirm regioselectivity and purity .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., benzene/ethyl acetate). Data collection at 173 K minimizes thermal motion artifacts. Structure refinement uses SHELXL for small-molecule crystallography, with hydrogen bonding and torsional angles analyzed via ORTEP-3 for 3D visualization .

Q. What pharmacological screening methods are applicable to assess bioactivity in benzofuran derivatives?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition, receptor binding) are prioritized. For example:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
    Literature reviews should cross-reference PubMed/Google Scholar using MeSH terms like "benzofuran" and "pharmacology" to identify validated protocols .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced potency?

  • Methodological Answer : Systematic substitution at positions 2 (methyl), 6 (fluoro), and 7 (propyl) is key. For example:

  • Replace the propyl group with bulkier alkyl chains to study lipophilicity effects on membrane permeability.
  • Introduce electron-withdrawing groups (e.g., nitro) at position 5 to modulate electronic density.
    Biological evaluation via dose-response curves (IC₅₀/EC₅₀) and computational docking (AutoDock Vina) identifies critical interactions .

Q. What strategies mitigate byproduct formation during the alkylation of 6-Fluoro-2-methyl-benzofuran precursors?

  • Methodological Answer : Byproducts arise from incomplete regioselectivity or over-alkylation. Mitigation strategies include:

  • Temperature Control : Maintain 0–5°C during propyl bromide addition to minimize side reactions.
  • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity via HPLC-MS .

Q. How do intermolecular interactions in crystalline this compound influence its physicochemical properties?

  • Methodological Answer : SC-XRD reveals O–H⋯O hydrogen bonds forming centrosymmetric dimers, stabilizing the crystal lattice. These interactions correlate with higher melting points (e.g., 436–437 K) and reduced solubility in polar solvents. Computational tools (Mercury 4.0) quantify packing coefficients and void volumes, aiding polymorph prediction .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing distortions. Cross-validate using:

  • VT-NMR : Variable-temperature NMR to detect conformational flexibility.
  • DFT Calculations : Compare experimental XRD bond lengths/angles with B3LYP/6-31G(d) optimized geometries.
  • Mass Spectrometry : High-resolution MS confirms molecular integrity .

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